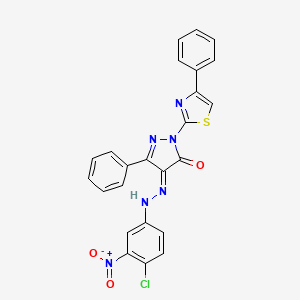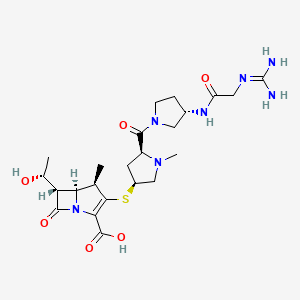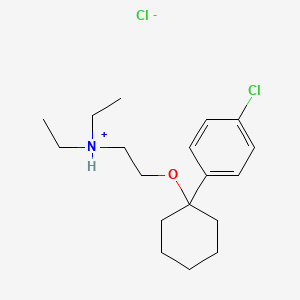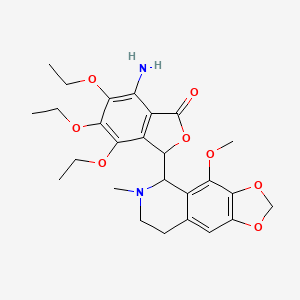
Tritoqualine
Vue d'ensemble
Description
C26H32N2O8 . Il s'agit d'un inhibiteur de l'enzyme histidine décarboxylase et est classé comme un antihistaminique atypique. La tritoqualine est principalement utilisée pour le traitement de l'urticaire et de la rhinite allergique .
Applications De Recherche Scientifique
Tritoqualine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on histidine decarboxylase and its role in biological pathways.
Medicine: Used in the treatment of urticaria and allergic rhinitis due to its antihistamine properties.
Industry: Applied in the formulation of pharmaceutical products to improve solubility and bioavailability.
Mécanisme D'action
Tritoqualine exerts its effects by inhibiting the enzyme histidine decarboxylase, which is responsible for converting histidine to histamine. By inhibiting this enzyme, this compound reduces the production of histamine, thereby alleviating symptoms of allergic reactions . The molecular targets and pathways involved include the histamine H4 receptor, which has been of particular interest in recent studies .
Analyse Biochimique
Biochemical Properties
Tritoqualine plays a significant role in biochemical reactions by inhibiting the enzyme histidine decarboxylase . This enzyme is responsible for converting histidine into histamine, a compound involved in various physiological processes, including immune responses and gastric acid secretion. By inhibiting histidine decarboxylase, this compound reduces the production of histamine, thereby mitigating allergic reactions and inflammation . This compound interacts with histidine decarboxylase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of histidine to histamine .
Cellular Effects
This compound exerts several effects on various types of cells and cellular processes. In immune cells, such as mast cells and basophils, this compound reduces the release of histamine, thereby decreasing allergic responses and inflammation . In hepatocytes, this compound has been shown to reduce lipid peroxidation and enzyme leakage induced by carbon tetrachloride, indicating its protective effects on liver cells . Additionally, this compound influences cell signaling pathways by modulating the levels of histamine, which is a key mediator in various signaling cascades . This modulation can impact gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with histidine decarboxylase. This compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of histidine to histamine . This inhibition reduces the levels of histamine in tissues, thereby mitigating allergic reactions and inflammation. Additionally, this compound may influence gene expression by modulating histamine levels, which can impact various signaling pathways and cellular processes . The compound’s ability to inhibit histidine decarboxylase and reduce histamine production is central to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies in vitro and in vivo have demonstrated that this compound maintains its inhibitory effects on histidine decarboxylase and continues to reduce histamine levels over extended periods . Additionally, this compound has been shown to have protective effects on cellular function, reducing lipid peroxidation and enzyme leakage in hepatocytes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits histidine decarboxylase and reduces histamine levels, leading to decreased allergic responses and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity . Studies have shown that the compound’s protective effects on liver cells are dose-dependent, with higher doses providing greater protection against lipid peroxidation and enzyme leakage . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to histamine synthesis and degradation. By inhibiting histidine decarboxylase, this compound reduces the production of histamine from histidine . This inhibition can impact metabolic flux and metabolite levels, as histamine is involved in various physiological processes . Additionally, this compound may interact with other enzymes and cofactors involved in histamine metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its inhibitory effects on histidine decarboxylase . The distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Within these compartments, this compound can interact with histidine decarboxylase and inhibit its activity, reducing histamine production . The localization of this compound within cells can influence its therapeutic effects and potential side effects, as well as its interactions with other biomolecules .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la tritoqualine implique la formation de chlorhydrate de this compound. Le processus commence par la dissolution de la base de this compound dans un alcool, tel que l'éthanol, en présence d'acide chlorhydrique jusqu'à obtenir une solution sursaturée. Par des additions successives d'éther, en particulier d'éther éthylique, le chlorhydrate de this compound peut cristalliser .
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound se concentrent sur l'amélioration de sa solubilité. Une méthode implique la formulation de sels de this compound pour améliorer la solubilité dans les fluides corporels et les milieux aqueux .
Analyse Des Réactions Chimiques
Types de réactions
La tritoqualine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant les groupes éthoxy.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent :
Agents oxydants : Tels que le permanganate de potassium.
Agents réducteurs : Tels que l'hydrure de lithium aluminium.
Agents de substitution : Tels que les halogènes pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés de this compound avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.
Biologie : Étudié pour ses effets sur l'histidine décarboxylase et son rôle dans les voies biologiques.
Industrie : Appliqué dans la formulation de produits pharmaceutiques pour améliorer la solubilité et la biodisponibilité.
Mécanisme d'action
La this compound exerce ses effets en inhibant l'enzyme histidine décarboxylase, qui est responsable de la conversion de l'histidine en histamine. En inhibant cette enzyme, la this compound réduit la production d'histamine, soulageant ainsi les symptômes des réactions allergiques . Les cibles moléculaires et les voies impliquées incluent le récepteur de l'histamine H4, qui a suscité un intérêt particulier dans les études récentes .
Comparaison Avec Des Composés Similaires
Composés similaires
Cetirizine : Un autre antihistaminique utilisé pour des indications similaires.
Loratadine : Un antihistaminique non sédatif utilisé pour les réactions allergiques.
Fexofénadine : Connu pour ses effets sédatifs minimes et utilisé dans le traitement des allergies.
Unicité de la tritoqualine
La this compound est unique en raison de son inhibition spécifique de l'histidine décarboxylase, ce qui la distingue des autres antihistaminiques qui ciblent principalement les récepteurs de l'histamine. Ce mécanisme d'action unique rend la this compound particulièrement efficace pour réduire la production d'histamine à sa source .
Propriétés
IUPAC Name |
7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJVQIJENCTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864514 | |
| Record name | Tritoqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-73-5 | |
| Record name | Tritoqualine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritoqualine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritoqualine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tritoqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-isobenzofuranone, 7-amino-4,5,6 triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1-3-dioxolo(4,5- g)isoquinolin-5-yl)-hyspotamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITOQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4MW5166YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tritoqualine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tritoqualine exert its anti-allergic effects?
A1: While initially thought to act primarily as a histidine decarboxylase (HDC) inhibitor, research suggests this compound's anti-allergic effects stem from a combination of mechanisms. These include:
- Inhibition of Histamine Release: this compound demonstrates a direct inhibitory effect on histamine release from mast cells, a crucial step in allergic reactions. [] This effect appears to be independent of HDC inhibition. []
- Modulation of Immune Cell Proliferation: this compound may interfere with the proliferation and differentiation of certain immune cells, particularly those involved in allergic responses, such as mast cells and basophils. [] This suggests a potential role in regulating immune responses beyond direct histamine antagonism.
Q2: Does this compound affect histamine levels in the body?
A: The impact of this compound on histamine levels appears complex and potentially context-dependent. Some studies report a reduction in plasma histamine concentrations during this compound treatment, [] while others observed a transient increase in hepatic and blood histamine levels in rats following partial hepatectomy. [] Further research is needed to fully elucidate the relationship between this compound and histamine levels under various conditions.
Q3: Beyond allergy, are there other potential therapeutic applications for this compound?
A3: Research suggests this compound may offer benefits beyond its anti-allergic properties:
- Hepatoprotective Effects: this compound exhibits protective effects against liver injury induced by various toxins, including carbon tetrachloride (CCl4). [, , , ] Studies suggest these effects may involve suppressing lipid peroxidation, [] inhibiting enzyme leakage from hepatocytes, [, ] and promoting liver regeneration. [, ]
- Anti-Fibrotic Activity: this compound demonstrates potential in mitigating fibrosis, particularly in the liver. [, ] It appears to suppress collagen secretion from fibroblasts, [] reduce hydroxyproline and histamine levels in the liver, [] and inhibit the activation of mast cells, which are implicated in fibrosis progression. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C22H27NO7 and a molecular weight of 417.45 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided abstracts don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of compounds like this compound.
Q6: How stable is this compound under different conditions?
A6: The abstracts provided do not delve into the specifics of this compound's stability under various conditions (temperature, pH, light exposure, etc.). This information is crucial for understanding storage requirements and formulating stable dosage forms.
Q7: Are there any strategies to improve this compound's stability, solubility, or bioavailability?
A: Formulation strategies, such as the use of cyclodextrins, [] can enhance the solubility, stability, and bioavailability of poorly soluble drugs. The specific approaches for this compound would depend on its physicochemical properties and the desired dosage form.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: While the abstracts touch upon this compound's administration (oral, intravenous) and mention its biliary excretion, [] detailed pharmacokinetic studies are needed to fully elucidate its ADME profile.
Q9: How does the route of administration affect this compound's efficacy?
A9: Comparing the efficacy of different administration routes (e.g., oral vs. intravenous) requires dedicated pharmacokinetic and pharmacodynamic studies to assess how each route influences the drug's concentration at the site of action over time.
Q10: What in vitro models have been used to study this compound's effects?
A10: Researchers have employed various in vitro models to investigate this compound's mechanisms and effects:
- Isolated Rat Hepatocytes: This model has been used to assess this compound's protective effects against CCl4-induced toxicity, revealing its ability to suppress lipid peroxidation and enzyme leakage. [, ]
- Primary Cultured Rat Hepatocytes: This model has been utilized to investigate this compound's ability to reduce enzyme leakage induced by D-galactosamine, suggesting its hepatoprotective effects extend beyond just anti-oxidant mechanisms. []
- Fibroblast Cell Lines (Balb/3T3 and 3T6): These cell lines have been used to demonstrate this compound's ability to suppress fibroblast growth and collagen secretion, highlighting its potential as an anti-fibrotic agent. []
- Mast Cells: Studies using rat peritoneal mast cells and mastocytoma P-815 cells have been instrumental in elucidating this compound's inhibitory effects on histamine release, a key aspect of its anti-allergic properties. []
Q11: What animal models have been used to evaluate this compound's therapeutic potential?
A11: Researchers have employed various animal models to assess this compound's efficacy in different disease contexts:
- Rat Models of Adjuvant Arthritis: While one study on August and Wistar rats did not show a significant effect of this compound on adjuvant arthritis, [] further investigations with different dosages or treatment durations might be warranted.
- Rat Models of Liver Injury: These models, often employing CCl4-induced injury, have been instrumental in demonstrating this compound's hepatoprotective effects, including its ability to reduce enzyme leakage, suppress lipid peroxidation, and promote liver regeneration. [, , , ]
- Rat Models of Anaphylaxis: Studies using these models have provided insights into this compound's ability to mitigate anaphylactic reactions, though further research is needed to fully understand its protective mechanisms in these contexts. [, ]
Q12: What is the safety profile of this compound?
A12: While generally considered well-tolerated, this compound has been associated with some side effects:
- Flu-Like Syndrome: In one case report, a patient with cutaneous mastocytosis developed flu-like symptoms (fever, malaise, myalgias) after this compound administration. []
- Lack of Sedative Effects: Notably, this compound does not appear to cause significant sedation, a common side effect of many antihistamines. [, ]
Q13: Does this compound interact with drug transporters or metabolizing enzymes?
A13: The provided abstracts do not delve into this compound's interactions with drug transporters or metabolizing enzymes. Investigating these interactions is crucial for understanding potential drug-drug interactions and optimizing dosing regimens.
Q14: What analytical methods are used to characterize and quantify this compound?
A14: While not explicitly detailed in the abstracts, various analytical techniques are likely used to study this compound:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






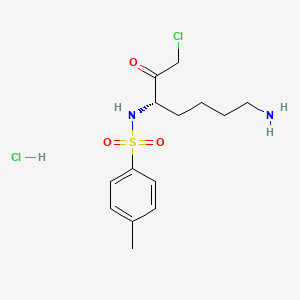
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
